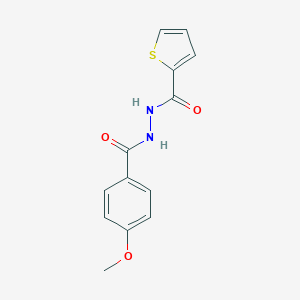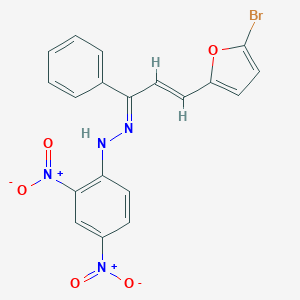
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
The synthesis of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
化学反応の分析
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
作用機序
The mechanism of action of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
Similar compounds to 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one include:
5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
5-chlorothiophene-2-boronic acid: Used in cross-coupling reactions to introduce the thiophene moiety into larger molecules.
1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one: A chalcone derivative with nonlinear optical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct electronic and chemical properties.
特性
分子式 |
C8H7ClN2OS2 |
|---|---|
分子量 |
246.7g/mol |
IUPAC名 |
5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H7ClN2OS2/c1-11-8(12)13-4-5(10-11)6-2-3-7(9)14-6/h2-3H,4H2,1H3 |
InChIキー |
NPXUZJQSBOFJHH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl |
正規SMILES |
CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-{[5-Amino-6-(dimethylamino)-4-pyrimidinyl]sulfanyl}-5-nitrophenyl}ethanone oxime](/img/structure/B397099.png)
![6-[2-({3-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397101.png)
![2-[(3-ETHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B397102.png)
![6-{2-[(3,5-dibromo-4-hydroxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397103.png)

![2-chloro-N-{8-[(2-chlorobenzoyl)amino]-6,12-diphenyldibenzo[b,f][1,5]diazocin-2-yl}benzamide](/img/structure/B397108.png)
![2-Acetyl-3-[(5-{2,4-bisnitroanilino}-2-methylphenyl)imino]-7-nitro-1-indanone](/img/structure/B397109.png)
![4,6-Bis[4-({4-nitrobenzylidene}amino)phenyl]pyrimidine](/img/structure/B397110.png)
![1-(3-{[3-({1-[(3-acetylphenyl)imino]-2-phenyl-1H-inden-3-yl}sulfanyl)-2-phenyl-1H-inden-1-ylidene]amino}phenyl)ethanone](/img/structure/B397112.png)

![3'-(4-Bromophenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B397115.png)

